2-Chloro-1-cyclopropoxy-4-fluorobenzene

Description

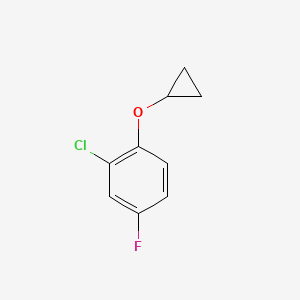

2-Chloro-1-cyclopropoxy-4-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine at position 2, fluorine at position 4, and a cyclopropoxy group (–O–C₃H₅) at position 1. The cyclopropoxy moiety introduces significant steric strain due to the three-membered cyclopropane ring, which influences its electronic and reactivity profiles. This compound is of interest in pharmaceutical and agrochemical research, where such substituent combinations are often explored for their bioactivity and metabolic stability.

Properties

Molecular Formula |

C9H8ClFO |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

2-chloro-1-cyclopropyloxy-4-fluorobenzene |

InChI |

InChI=1S/C9H8ClFO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |

InChI Key |

QLFSKPZBDHKVQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropoxy-4-fluorobenzene can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. The starting material, 2-chloro-4-fluoronitrobenzene, undergoes a reaction with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the nitro group with the cyclopropoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopropoxy-4-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethyl sulfoxide.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

2-Chloro-1-cyclopropoxy-4-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropoxy-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-1-cyclopropoxy-4-fluorobenzene with analogous halogenated benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects: Cyclopropoxy vs. Cyclopropylmethoxy

A closely related compound, 2-chloro-1-(cyclopropylmethoxy)-4-fluorobenzene (CAS: 1314985-41-5), differs by the presence of a cyclopropylmethoxy group (–O–CH₂–C₃H₅) instead of cyclopropoxy. Key distinctions include:

- Steric Demand : The cyclopropylmethoxy group adds a methylene spacer, reducing ring strain but increasing steric bulk compared to cyclopropoxy.

- This highlights the critical role of substituent design in scalability.

Comparison with Other Halogenated Alkoxybenzenes

| Compound Name | Substituents | Molecular Weight (g/mol) | LogP<sup>*</sup> | Key Applications |

|---|---|---|---|---|

| This compound | Cl, F, –O–C₃H₅ | 216.65 | ~2.8 | Intermediate in drug synthesis |

| 2-Chloro-4-fluoroanisole | Cl, F, –OCH₃ | 174.59 | 2.1 | Agrochemical precursors |

| 1-Cyclopropoxy-2,4-difluorobenzene | F, F, –O–C₃H₅ | 200.17 | ~2.5 | Ligand in catalysis |

<sup>*</sup>Predicted using fragment-based methods.

- Electronic Effects : The electron-withdrawing fluorine and chlorine substituents enhance the electrophilicity of the benzene ring, while the cyclopropoxy group provides moderate electron-donating character due to oxygen lone pairs.

- Stability : Cyclopropoxy derivatives are prone to ring-opening reactions under acidic or high-temperature conditions, unlike more stable methoxy analogs.

Research Findings and Challenges

- Synthetic Accessibility: Introducing cyclopropoxy groups requires specialized reagents (e.g., cyclopropanol under Mitsunobu conditions), whereas methoxy groups are simpler to install.

- Thermal Stability : Differential scanning calorimetry (DSC) of cyclopropoxy-containing compounds shows decomposition onset at ~150°C, compared to ~200°C for methoxy analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.